3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride
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Overview
Description
3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is used in various scientific research applications and has unique chemical properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride typically involves the reaction of piperidine with other chemical reagents under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the backbone of many piperidine derivatives.
Piperidinone: Another piperidine derivative with different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure involving piperidine.
Uniqueness
3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
100811-90-3 |
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Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
3-piperidin-1-ium-1-ylpropyl 4-amino-2-hexoxybenzoate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-8-15-25-20-17-18(22)10-11-19(20)21(24)26-16-9-14-23-12-6-5-7-13-23;/h10-11,17H,2-9,12-16,22H2,1H3;1H |
InChI Key |
MWFMJWOPUOBJII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N)C(=O)OCCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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